1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine
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Overview
Description
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine is a complex organic compound that features a unique structure combining pyridine and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and naphthyridine rings. Common reagents and conditions used in these reactions include iodine, TBHP, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications. The uniqueness of this compound lies in its combined pyridine and naphthyridine structure, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4 |
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Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-(3-pyridin-2-yl-1,8-naphthyridin-2-yl)ethanamine |
InChI |
InChI=1S/C15H14N4/c1-10(16)14-12(13-6-2-3-7-17-13)9-11-5-4-8-18-15(11)19-14/h2-10H,16H2,1H3 |
InChI Key |
AQVNBBGCSGFLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C=CC=NC2=N1)C3=CC=CC=N3)N |
Origin of Product |
United States |
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